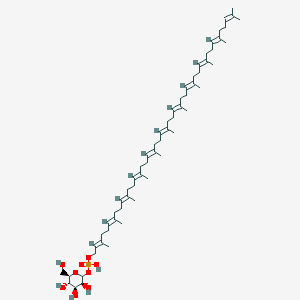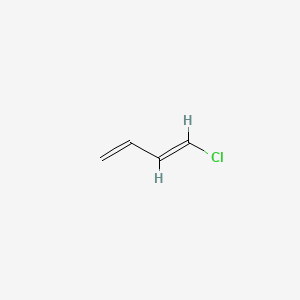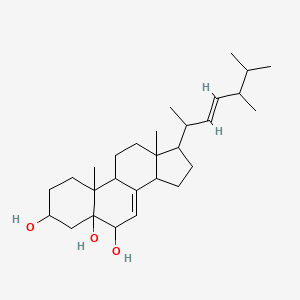
Cerevisterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Cerevisterol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric oxide, prostaglandin E2, and various cytokines . Major products formed from these reactions include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Scientific Research Applications
Cerevisterol has been extensively studied for its anti-inflammatory properties . It suppresses the production of nitric oxide and prostaglandin E2, reducing the expression of iNOS and COX-2 . Additionally, this compound decreases the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . These properties make this compound a potential natural agent for treating inflammatory diseases .
Mechanism of Action
Cerevisterol exerts its effects by targeting multiple molecular pathways . It inhibits the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by blocking the phosphorylation of inhibitory protein κBα (IκBα) and suppressing NF-κB transactivation . It also suppresses the mitogen-activated protein kinases (MAPK) signaling pathways and the transactivation of activator protein-1 (AP-1) . Furthermore, this compound induces the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) by down-regulating Kelch-like ECH-associated protein 1 (Keap-1) and up-regulating hemeoxygenases-1 (HO-1) expression .
Comparison with Similar Compounds
Cerevisterol is similar to other sterol compounds such as ergosterol and cholesterol . it is unique due to its specific bioactive properties, including its anti-inflammatory and cytotoxic effects . Other similar compounds include ergosta-7,22-diene-3β,5α,6β-triol and 24R-methylcholest-7,22E-dien-3,5,6-triol .
Properties
Molecular Formula |
C28H46O3 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+ |
InChI Key |
ARXHRTZAVQOQEU-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Synonyms |
cerevisterol ergosta-7,22E-diene-3beta,5alpha,6beta-triol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3,4-trimethoxyphenyl)ethyl]-2-pyrazolo[1,5-a]pyridinecarboxamide](/img/structure/B1235793.png)

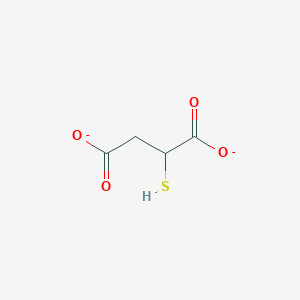
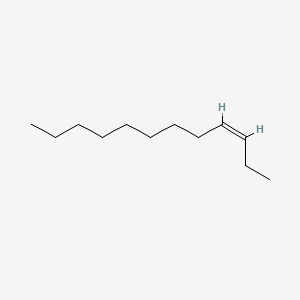
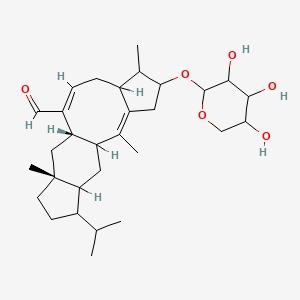

![[(1R,2S,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B1235807.png)
